molecular formula C12H19N B13242879 [(2,5-Dimethylphenyl)methyl](propyl)amine

[(2,5-Dimethylphenyl)methyl](propyl)amine

Cat. No.: B13242879
M. Wt: 177.29 g/mol
InChI Key: GQORVKDJWIJECM-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)methylamine is an organic compound with the molecular formula C12H19N It is a derivative of benzylamine, where the benzyl group is substituted with two methyl groups at the 2 and 5 positions, and the amine group is attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylphenyl)methylamine typically involves the alkylation of 2,5-dimethylbenzylamine with a suitable propylating agent. One common method is the reaction of 2,5-dimethylbenzylamine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of (2,5-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like nitric acid, bromine, and sulfuric acid are used for nitration, bromination, and sulfonation, respectively.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

(2,5-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: The parent compound without the methyl substitutions.

    2,5-Dimethylbenzylamine: Similar structure but without the propyl chain.

    N-Propylbenzylamine: Similar structure but without the methyl substitutions on the benzyl group.

Uniqueness

(2,5-Dimethylphenyl)methylamine is unique due to the presence of both the 2,5-dimethyl substitutions on the benzyl group and the propyl chain attached to the amine. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]propan-1-amine

InChI

InChI=1S/C12H19N/c1-4-7-13-9-12-8-10(2)5-6-11(12)3/h5-6,8,13H,4,7,9H2,1-3H3

InChI Key

GQORVKDJWIJECM-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(C=CC(=C1)C)C

Origin of Product

United States

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